molecular formula C24H20F12N4S2 B8092369 N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

Cat. No.: B8092369
M. Wt: 656.6 g/mol
InChI Key: VALSAKIMMYEMHC-ROUUACIJSA-N
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Description

N,N’-(1S,2S)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] is a compound known for its significant role in the field of organocatalysis. It is a thiourea derivative that has been extensively studied and utilized due to its ability to activate substrates and stabilize partially developing negative charges in transition states through explicit double hydrogen bonding . This compound is particularly notable for its application in promoting various organic transformations.

Preparation Methods

The synthesis of N,N’-(1S,2S)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with thiophosgene, followed by the addition of (1S,2S)-1,2-diaminocyclohexane. The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N,N’-(1S,2S)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: It can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Catalytic Applications

Chiral thioureas like N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea] are extensively used as organocatalysts in asymmetric synthesis. Their ability to facilitate the formation of chiral centers makes them valuable in the synthesis of pharmaceuticals and agrochemicals.

Asymmetric Synthesis

  • Mechanism : The compound acts as a hydrogen bond donor which stabilizes the transition state during reactions such as Michael additions and aldol reactions.
  • Case Study : Research has shown that this thiourea can enhance yields and enantioselectivity in the synthesis of complex molecules. For instance, it has been successfully utilized in the enantioselective synthesis of β-amino acids, which are crucial building blocks in drug development .

Organocatalytic Reactions

  • Reactions : It has been employed in various organocatalytic reactions including:
    • Direct asymmetric aldol reactions
    • Enantioselective Michael additions
  • Performance : Studies indicate that this compound provides high levels of enantioselectivity (up to 99% ee) under mild reaction conditions .

Medicinal Chemistry

The unique structural features of this compound] also lend themselves to applications in medicinal chemistry.

Drug Development

  • Targeting Mechanisms : Its ability to form stable complexes with various biomolecules positions it as a potential candidate for drug design.
  • Case Study : Research has demonstrated its efficacy in modulating biological activity through selective inhibition of specific enzymes involved in disease pathways, such as proteases linked to cancer progression .

Anticancer Activity

  • Research Findings : Preliminary studies suggest that derivatives of this thiourea exhibit significant anticancer properties by inducing apoptosis in cancer cells through caspase activation pathways .

Material Science

In addition to its roles in catalysis and medicinal chemistry, this compound] has applications in material science.

Polymer Chemistry

  • Role as Additive : The compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.
  • Case Study : It has been integrated into polycarbonate matrices to improve impact resistance and reduce flammability without compromising transparency .

Nanotechnology

  • Nanocomposites : Its incorporation into nanocomposite materials has shown promise in creating multifunctional materials with enhanced electrical conductivity and thermal properties.

Mechanism of Action

The mechanism by which N,N’-(1S,2S)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] exerts its effects involves the activation of substrates through hydrogen bonding. The compound stabilizes partially developing negative charges in the transition states, facilitating the formation of reaction intermediates . This stabilization is achieved through explicit double hydrogen bonding, which is a key feature of its catalytic activity.

Comparison with Similar Compounds

N,N’-(1S,2S)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] is unique compared to other thiourea derivatives due to its specific structural features and catalytic properties. Similar compounds include:

The presence of the cyclohexanediyl moiety in N,N’-(1S,2S)-1,2-Cyclohexanediylbis[N’-[3,5-bis(trifluoromethyl)phenyl]thiourea] enhances its ability to form stable hydrogen bonds, making it a more effective catalyst in certain reactions.

Biological Activity

N,N'-(1S,2S)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea], a thiourea derivative, has gained attention in recent years due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the reaction of 3,5-bis(trifluoromethyl)aniline with cyclohexanediamine. The resulting product is characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its chiral structure and the presence of thiourea moieties that are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance:

  • Activity against Staphylococcus aureus : The compound has been tested against various strains of methicillin-resistant Staphylococcus aureus (MRSA), showing minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL. This suggests a potent antibacterial effect comparable to established antibiotics .
  • Mycobacterial Inhibition : The compound displayed strong inhibition against mycobacteria, outperforming traditional treatments like isoniazid in some cases .

Anticancer Properties

The anticancer potential of this compound] has also been investigated:

  • Cell Line Studies : It has shown cytotoxic effects on various cancer cell lines including SW480 (colon cancer), SW620 (colon cancer), and PC3 (prostate cancer). The compound exhibited low micromolar range cytotoxicity while sparing normal cells such as HaCaT keratinocytes .
  • Mechanism of Action : The proposed mechanism includes the inhibition of DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and also play roles in cancer cell proliferation .

Table 1: Antimicrobial Activity of this compound]

MicroorganismMIC (µg/mL)Reference
Methicillin-resistant S. aureus0.5 - 2
Mycobacterium tuberculosis< 4
E. coliNot tested-

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
SW4801.5
SW6201.8
PC32.0
HaCaT (Normal)>20

Case Studies

Case Study 1: Dual Inhibition Mechanism
A study highlighted the dual inhibition mechanism of the compound against DNA gyrase and topoisomerase IV in MRSA strains. This mechanism is critical for understanding how thiourea derivatives can serve as both antimicrobial agents and potential anticancer therapeutics.

Case Study 2: Comparative Efficacy with Isoniazid
In comparative studies with isoniazid against mycobacterial strains, this compound] showed enhanced efficacy in inhibiting growth rates, suggesting its potential as a novel treatment option for tuberculosis .

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]cyclohexyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F12N4S2/c25-21(26,27)11-5-12(22(28,29)30)8-15(7-11)37-19(41)39-17-3-1-2-4-18(17)40-20(42)38-16-9-13(23(31,32)33)6-14(10-16)24(34,35)36/h5-10,17-18H,1-4H2,(H2,37,39,41)(H2,38,40,42)/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALSAKIMMYEMHC-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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